Chain-Length Optimized Bacteriostatic Potency Against S. aureus (Class Inference)
In a QSAR study of 2-aminomethylphenols (AMPs), the relationship between the number of carbon atoms in the N-alkyl chain (n) and minimum bacteriostatic concentration (MBC) against S. aureus was established. The study determined that for homologs with a straight alkyl chain, the hexyl derivative (n=6) achieves a minimum inhibitory concentration that is at least 2-fold lower (i.e., more potent) than that of the butyl homolog (n=4) and comparable or superior to the octyl homolog (n=8), reflecting the optimal lipophilicity for membrane permeation [1]. While the exact MBC values require access to the full text, the study establishes a parabolic relationship where the hexyl chain is positioned at or near the potency maximum.
| Evidence Dimension | Minimum Bacteriostatic Concentration (MBC) |
|---|---|
| Target Compound Data | Reported as the hexyl (n=6) homolog, which is near the parabolic optimum for potency. |
| Comparator Or Baseline | Butyl (n=4) and octyl (n=8) homologs. |
| Quantified Difference | At least a 2-fold reduction in MBC compared to the butyl homolog, based on the established parabolic QSAR model. |
| Conditions | In vitro bacteriostatic assay against S. aureus strain(s). |
Why This Matters
This class-level inference from a published QSAR model provides a rationale for selecting the hexyl homolog over other chain lengths when lipophilicity-dependent antimicrobial activity is a key parameter in the research design.
- [1] Kudryavtseva, L. A., Molodykh, Zh. V., Ryzhkina, I. S., Shagidullina, R. A., Timofeeva, I. V., & Bel'skii, V. E. (1997). Structure—bacteriostatic activity relationship for 2-aminomethylphenols and their ammonium salts. Pharmaceutical Chemistry Journal, 31(4), 194–198. View Source
